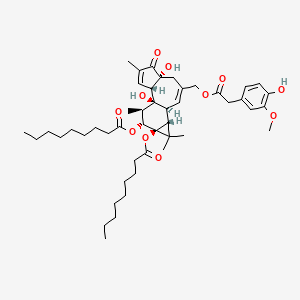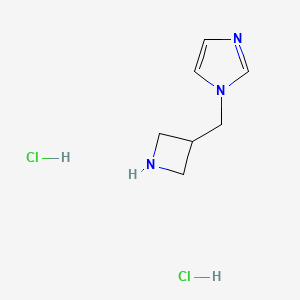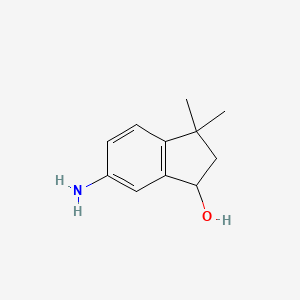
N,3-dimethylcyclopentan-1-amine
Overview
Description
N,3-dimethylcyclopentan-1-amine is a chemical compound with the CAS Number: 252854-33-4 . It has a molecular weight of 113.2 and is typically in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H15N/c1-6-3-4-7(5-6)8-2/h6-8H,3-5H2,1-2H3 . This indicates that the molecule consists of a cyclopentane ring with two methyl groups (CH3) attached to one carbon atom and an amine group (NH2) attached to another carbon atom.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature .Mechanism of Action
Target of Action
N,3-Dimethylcyclopentan-1-amine is a chemical compound with the CAS Number: 252854-33-4 The primary targets of this compound are currently not well-documented in the available literature
Mode of Action
The interaction of this compound with its potential targets and the resulting changes are subjects of ongoing research .
Biochemical Pathways
Understanding the pathways influenced by this compound and their downstream effects would require further investigation .
Result of Action
Advantages and Limitations for Lab Experiments
DMCPA has several advantages and limitations for lab experiments. One of the advantages is that it is a potent and selective agonist of the sigma-1 receptor, which makes it an ideal tool for studying the role of this receptor in various cellular processes. DMCPA is also relatively easy to synthesize and has a relatively long shelf life. However, one of the limitations of DMCPA is that it can be toxic at high doses, which can limit its use in certain experiments.
Future Directions
There are several future directions for DMCPA research. One area of research is the development of new drugs and pharmaceuticals that target the sigma-1 receptor. DMCPA has shown promising results in preclinical studies, and further research is needed to determine its potential therapeutic benefits in humans. Another area of research is the study of DMCPA's effects on other cellular processes, including gene expression and protein synthesis. Additionally, further research is needed to determine the optimal dosage and administration of DMCPA for various experimental and therapeutic applications.
Conclusion:
In conclusion, DMCPA is an important organic compound that has various scientific research applications. It is commonly used in the synthesis of other organic compounds, as a reagent in chemical reactions, and in the development of new drugs and pharmaceuticals. DMCPA works by binding to specific receptors in the brain and nervous system and has various biochemical and physiological effects. DMCPA has several advantages and limitations for lab experiments, and there are several future directions for DMCPA research.
Scientific Research Applications
DMCPA has various scientific research applications. It is commonly used in the synthesis of other organic compounds and as a reagent in chemical reactions. DMCPA is also used in the development of new drugs and pharmaceuticals. It has been found to have potential therapeutic benefits for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and depression.
Safety and Hazards
N,3-dimethylcyclopentan-1-amine is classified as dangerous with the signal word "Danger" . It has hazard statements H225, H302, H314, H335, indicating that it is highly flammable, harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Appropriate safety measures should be taken when handling this compound.
Properties
IUPAC Name |
N,3-dimethylcyclopentan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-6-3-4-7(5-6)8-2/h6-8H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYMXBBBWJVWQSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
252854-33-4 | |
| Record name | N,3-dimethylcyclopentan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![tert-Butyl 5-chloro-2-(chloromethyl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B3255239.png)








